![molecular formula C10H9BrN2Zn B14888591 3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)
3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound that features a phenyl group substituted with an imidazole moiety and coordinated to a zinc bromide center. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and stability in solution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide typically involves the reaction of 3-[(1H-imidazol-1-ylmethyl)]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(1H-imidazol-1-ylmethyl)]phenyl bromide+Zn→3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of automated systems for mixing and monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the transfer of the phenyl group from the zinc center to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent of choice is usually THF due to its ability to stabilize the organozinc species.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and the development of new drugs.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-zinc bonds.
Mécanisme D'action
The mechanism by which 3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc center to an electrophilic partner. This process is facilitated by the coordination of the imidazole moiety to the zinc, which stabilizes the organozinc species and enhances its reactivity. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the zinc compound acts as a nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Lacks the imidazole moiety, making it less versatile in certain reactions.
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide: Similar structure but with magnesium instead of zinc, leading to different reactivity and stability.
3-[(1H-imidazol-1-ylmethyl)]phenylboronic acid: Used in Suzuki coupling reactions, offering an alternative to zinc-based reagents.
Uniqueness
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide is unique due to its combination of a phenyl group and an imidazole moiety coordinated to a zinc center. This structure provides a balance of reactivity and stability, making it particularly useful in cross-coupling reactions where other organometallic reagents may be less effective.
Propriétés
Formule moléculaire |
C10H9BrN2Zn |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethyl)imidazole |
InChI |
InChI=1S/C10H9N2.BrH.Zn/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;;/h1-2,4-7,9H,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
DBJIIVACXAWRNI-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)CN2C=CN=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



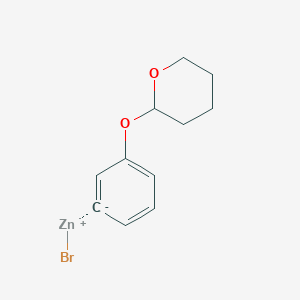
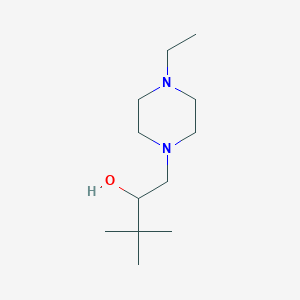
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
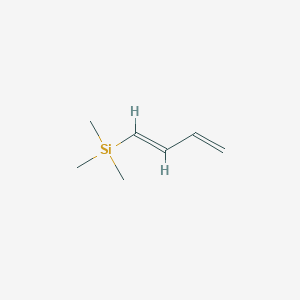
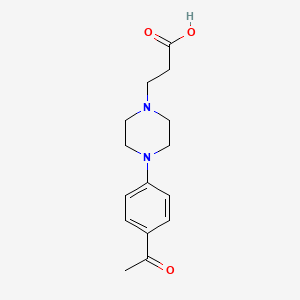
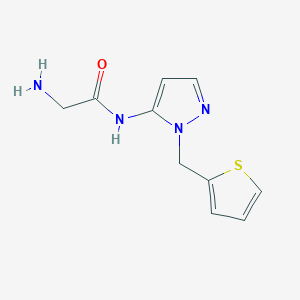
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
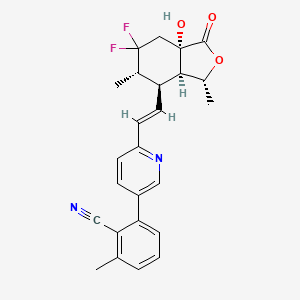
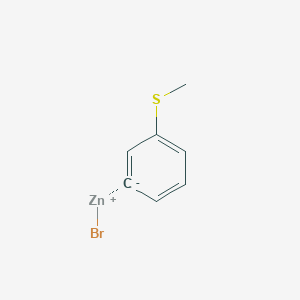
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)

